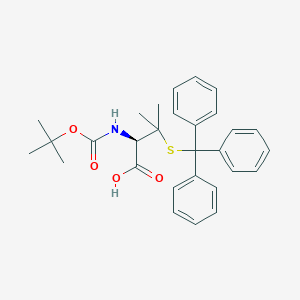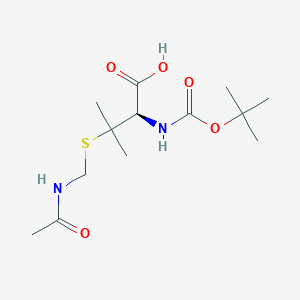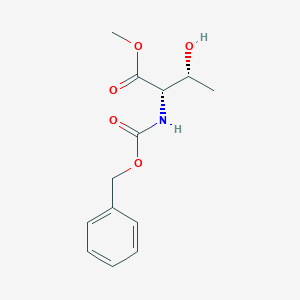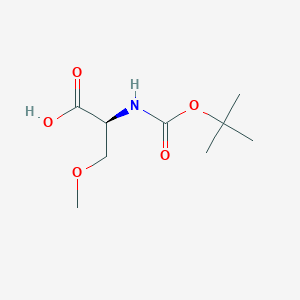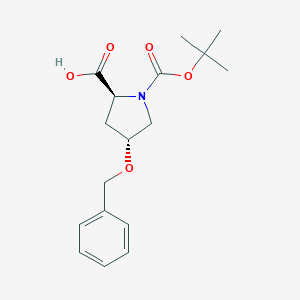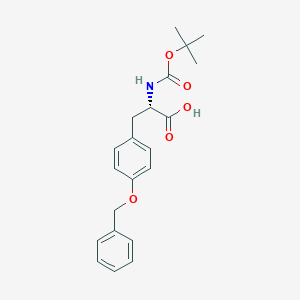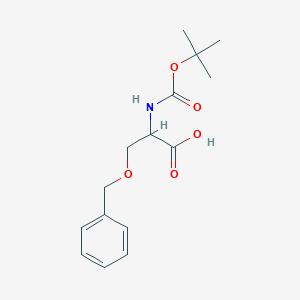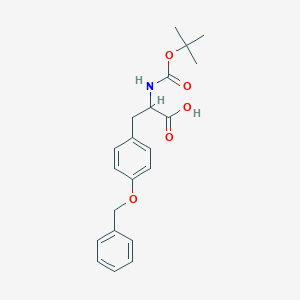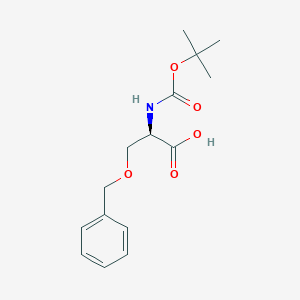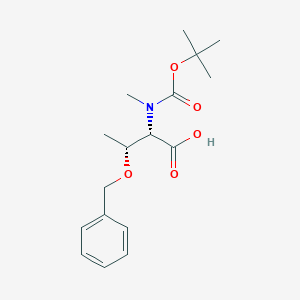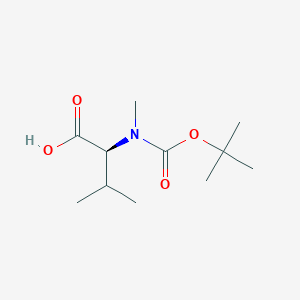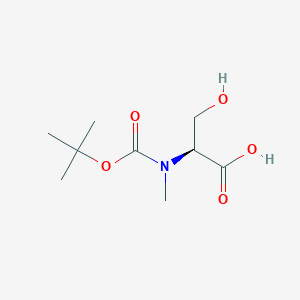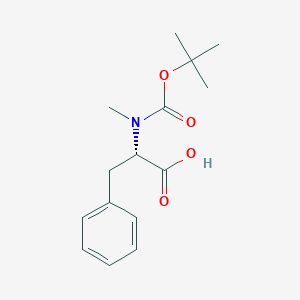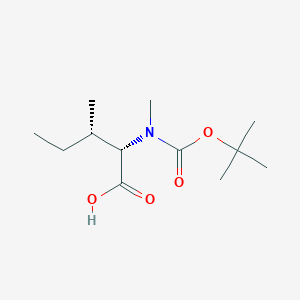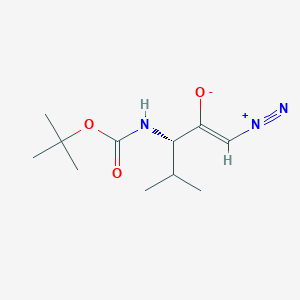
(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would cover the methods used to synthesize the compound, including any catalysts or reagents used, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including any known reactions it undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability, as well as its chemical properties such as acidity or basicity.Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- The compound and its derivatives are pivotal in synthetic organic chemistry, serving as precursors for the synthesis of complex molecules. For example, amino acids and their derivatives are synthesized through reactions involving pentanone isomers, where metabolic engineering and microbial strains development highlight the potential for biofuel applications and efficiency improvements in production processes (Cann & Liao, 2009).
- In the realm of medicinal chemistry and drug design, derivatives of "(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone" have been studied for their anticancer properties. Schiff base organotin(IV) complexes, synthesized from amino acetate functionalized compounds, showed significant cytotoxicity against various human tumor cell lines, presenting a promising avenue for the development of new anticancer drugs (Basu Baul et al., 2009).
Material Science and Engineering
- The compound's derivatives have been explored in material science, specifically in the improvement of electrochemical properties of conductive polymers. N‑benzoyl derivatives of isoleucine were synthesized and used to enhance the electrochemical performance of poly ortho aminophenol films, indicating potential applications in supercapacitors and energy storage materials (Kowsari et al., 2018).
Environmental and Biofuel Research
- The influence of fuel isomeric effects on laminar flame propagation was studied using pentanone isomers, including derivatives similar to "(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone." These studies contribute to the understanding of combustion kinetics and can inform the development of biofuels with optimized combustion properties (Li et al., 2020).
Safety And Hazards
This would involve studying the compound’s toxicity, any risks it poses to human health or the environment, and the precautions that should be taken when handling it.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s mechanism of action.
properties
IUPAC Name |
tert-butyl N-[(3S)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-7(2)9(8(15)6-13-12)14-10(16)17-11(3,4)5/h6-7,9H,1-5H3,(H,14,16)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBGZQZSRUYVPP-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

